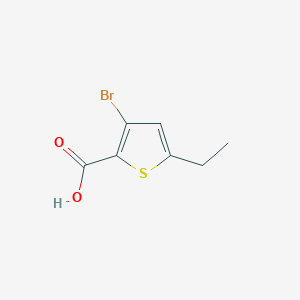
3-Bromo-5-ethylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Bromo-5-ethylthiophene-2-carboxylic acid typically involves the bromination of 5-ethylthiophene-2-carboxylic acid. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-5°C to ensure controlled bromination . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
3-Bromo-5-ethylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds in Suzuki-Miyaura coupling reactions.
Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-Bromo-5-ethylthiophene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethylthiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
3-Bromo-5-ethylthiophene-2-carboxylic acid can be compared with other thiophene carboxylic acids such as:
2-Thiophenecarboxylic acid: Lacks the bromine and ethyl substituents, making it less reactive in certain substitution reactions.
3-Bromo-2-thiophenecarboxylic acid: Similar in structure but lacks the ethyl group, which can influence its physical and chemical properties.
5-Ethyl-2-thiophenecarboxylic acid: Lacks the bromine atom, affecting its reactivity in halogenation and substitution reactions.
The presence of both the bromine atom and the ethyl group in this compound makes it unique and versatile for various synthetic and research applications .
Biological Activity
3-Bromo-5-ethylthiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanism of action, synthesis, and potential applications in pharmacology.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a bromine atom and an ethyl group, along with a carboxylic acid functional group. This unique structure imparts specific chemical reactivity, making it valuable in various research and industrial applications. The presence of the bromine atom enhances the compound's ability to interact with biological targets, influencing its biological activity.
The mechanism of action for this compound primarily involves enzyme inhibition and modulation of signaling pathways. The carboxylic acid group allows for hydrogen bonding interactions with enzyme active sites, while the bromine atom can participate in halogen bonding, enhancing binding affinity.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 (liver cancer) | < 25 |
| MCF-7 (breast cancer) | < 25 |
| PC-3 (prostate cancer) | < 30 |
These results indicate that the compound may inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests against bacterial strains revealed significant activity, particularly against Gram-positive bacteria. The following table summarizes the antimicrobial efficacy:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Bromination : The ethylthiophene derivative undergoes bromination using bromine in a suitable solvent.
- Carboxylation : Following bromination, the introduction of the carboxylic acid group can be accomplished via carboxylation reactions using carbon dioxide under high pressure.
These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing .
Case Studies
Several studies have highlighted the potential of this compound as a therapeutic agent:
- Anti-proliferative Studies : A study demonstrated that derivatives of this compound showed significant anti-proliferative effects on cancer cell lines, indicating its potential as an anticancer drug candidate .
- Antimicrobial Efficacy : Another research project reported that compounds related to this structure exhibited marked antibacterial activity against resistant strains, suggesting possible applications in treating infections .
Properties
Molecular Formula |
C7H7BrO2S |
|---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
3-bromo-5-ethylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H7BrO2S/c1-2-4-3-5(8)6(11-4)7(9)10/h3H,2H2,1H3,(H,9,10) |
InChI Key |
HCJCGMNBHGXUNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















